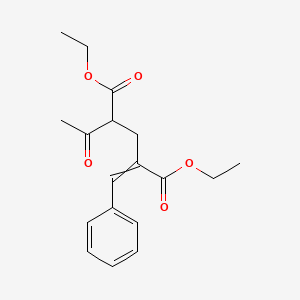
Diethyl 2-acetyl-4-benzylidenepentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-acetyl-4-benzylidenepentanedioate is an organic compound with a complex structure that includes both ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetyl-4-benzylidenepentanedioate typically involves the condensation of diethyl malonate with benzaldehyde in the presence of a base, followed by acetylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetyl-4-benzylidenepentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols or alkanes, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Various substituted esters or ketones
Scientific Research Applications
Diethyl 2-acetyl-4-benzylidenepentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-acetyl-4-benzylidenepentanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved may include:
Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition reactions.
Electrophilic Substitution: The benzylidene group can participate in electrophilic substitution reactions.
Comparison with Similar Compounds
Diethyl 2-acetyl-4-benzylidenepentanedioate can be compared with other similar compounds such as:
Diethyl 2,4-dibenzoylpentanedioate: Similar structure but with different substituents.
Diethyl malonate: A simpler ester with similar reactivity.
Benzaldehyde derivatives: Compounds with similar aromatic properties.
The uniqueness of this compound lies in its combination of ester and ketone functional groups, which allows for diverse reactivity and applications in various fields.
Properties
CAS No. |
88039-58-1 |
|---|---|
Molecular Formula |
C18H22O5 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
diethyl 2-acetyl-4-benzylidenepentanedioate |
InChI |
InChI=1S/C18H22O5/c1-4-22-17(20)15(11-14-9-7-6-8-10-14)12-16(13(3)19)18(21)23-5-2/h6-11,16H,4-5,12H2,1-3H3 |
InChI Key |
MGUMLHMJLQEWQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=CC1=CC=CC=C1)C(=O)OCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















